molecular formula C7H2BrClF4 B6152443 2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene CAS No. 914225-64-2

2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene

Cat. No.: B6152443
CAS No.: 914225-64-2
M. Wt: 277.4
InChI Key:
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Description

2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C7H2BrClF4 It is characterized by the presence of bromine, chlorine, fluorine, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene typically involves the halogenation of a suitable benzene derivative. One common method is the reaction of 2-bromo-5-fluorobenzotrifluoride with chlorine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification to ensure the final product meets the required specifications .

Scientific Research Applications

2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals[][3].

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features[][3].

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties[][3].

Mechanism of Action

The mechanism by which 2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene exerts its effects is largely dependent on its chemical structure. The presence of multiple halogen atoms and a trifluoromethyl group can influence its reactivity and interaction with other molecules. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, blocking its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene is unique due to the combination of bromine, chlorine, fluorine, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

914225-64-2

Molecular Formula

C7H2BrClF4

Molecular Weight

277.4

Purity

95

Origin of Product

United States

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